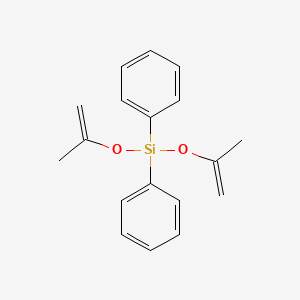

Diisopropenyloxydiphenylsilane

Descripción

Diisopropenyloxydiphenylsilane is an organosilicon compound characterized by its unique molecular structure, featuring two isopropenyloxy groups and two phenyl groups bonded to a central silicon atom. It is commonly utilized as a key intermediate in synthesizing specialized silicone-based materials, particularly those requiring tailored thermal stability or crosslinking properties .

Propiedades

Fórmula molecular |

C18H20O2Si |

|---|---|

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

diphenyl-bis(prop-1-en-2-yloxy)silane |

InChI |

InChI=1S/C18H20O2Si/c1-15(2)19-21(20-16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,3H2,2,4H3 |

Clave InChI |

SNCXZPZJAIPXSR-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

A commonly used method for preparing Diisopropenyloxydiphenylsilane involves the reaction of triisopropyloxysilane (Triisopropylsilanol) with dibromoethylene (1,2-Dibromoethene) . This reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of Diisopropenyloxydiphenylsilane may involve large-scale reactors and optimized reaction conditions to maximize efficiency and output. The process often includes purification steps such as distillation or recrystallization to achieve the required quality standards for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Diisopropenyloxydiphenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert Diisopropenyloxydiphenylsilane into different silane derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane compounds, while reduction can produce simpler silane derivatives .

Aplicaciones Científicas De Investigación

Diisopropenyloxydiphenylsilane has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism by which Diisopropenyloxydiphenylsilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. Its reactivity allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry .

Comparación Con Compuestos Similares

Key Properties:

- Physical State : Colorless liquid at room temperature.

- Solubility : Miscible with common organic solvents (e.g., toluene, ethers).

- Reactivity : The isopropenyloxy groups enable participation in polymerization or grafting reactions, while the phenyl groups contribute to enhanced thermal resistance.

Comparison with Similar Compounds

Diisopropenyloxydiphenylsilane belongs to a broader class of organosilicon compounds. Below is a comparative analysis with structurally or functionally related silanes, based on available data and inferred properties from general organosilicon chemistry.

Structural and Functional Comparisons

a) Methylphenyldichlorosilane

- Structure : Combines a methyl group, a phenyl group, and two chlorine atoms attached to silicon.

- Physical State : Likely a volatile liquid (common for chlorosilanes).

- Reactivity: Hydrolyzes readily with moisture, forming hydrochloric acid and silanols.

- Applications : Primarily used to synthesize methylphenylsilicones for lubricants and sealants .

b) Dichlorodiphenylsilane

- Structure : Two phenyl groups and two chlorine atoms bonded to silicon.

- Physical State : Liquid with higher viscosity compared to diisopropenyloxy derivatives.

- Reactivity : Chlorine atoms make it highly reactive toward nucleophiles (e.g., water, alcohols).

- Applications : Intermediate for diphenylsilicones in high-performance coatings .

c) Diphenyldimethoxysilane

- Structure : Two phenyl groups and two methoxy groups attached to silicon.

- Reactivity : Methoxy groups undergo slower hydrolysis than chlorides, enabling controlled sol-gel processes.

- Applications: Used in hybrid organic-inorganic materials for optics and sensors.

Comparative Data Table

Key Research Findings

Reactivity Differences :

- Chlorosilanes (e.g., Dichlorodiphenylsilane) exhibit rapid hydrolysis, necessitating anhydrous handling . In contrast, diisopropenyloxydiphenylsilane’s ether groups reduce moisture sensitivity, enabling safer processing .

- Methoxysilanes (e.g., Diphenyldimethoxysilane) strike a balance between reactivity and stability, ideal for controlled material synthesis.

Thermal Performance :

- Phenyl-containing silanes generally outperform alkyl-substituted analogs in thermal stability. Diisopropenyloxydiphenylsilane’s structure allows crosslinking at elevated temperatures, enhancing durability in aerospace applications .

Safety Considerations :

- Chlorinated silanes (e.g., Methylphenyldichlorosilane) pose acute hazards due to HCl release during hydrolysis, requiring stringent safety protocols . Diisopropenyloxydiphenylsilane’s lower reactivity reduces such risks.

Notes on Limitations and Further Research

- The evidence provided lacks explicit data on molecular weights, boiling points, or quantitative reactivity metrics. Further experimental studies are needed to validate inferred properties.

- Comparative toxicity profiles and environmental impacts of these compounds remain underexplored in the provided sources.

Actividad Biológica

Diisopropenyloxydiphenylsilane (DIPPS) is a silane compound that has garnered attention in various fields, particularly in polymer chemistry and materials science. Its biological activity, while less explored than its chemical properties, presents interesting implications for biomedical applications, particularly in drug delivery systems, tissue engineering, and as a potential therapeutic agent. This article provides a detailed overview of the biological activity of DIPPS, including relevant research findings, case studies, and data tables.

DIPPS is characterized by its unique structure that includes both silane and organic components. The synthesis of DIPPS typically involves the reaction of diphenylsilanol with isopropenyl alcohol under controlled conditions to yield a compound with reactive double bonds suitable for further polymerization or functionalization.

Biological Activity Overview

The biological activity of DIPPS can be categorized into several key areas:

1. Cytotoxicity and Biocompatibility:

- Research indicates that the cytotoxicity of DIPPS is relatively low, making it a candidate for biocompatible materials. In vitro studies have shown that cells exposed to various concentrations of DIPPS exhibit high viability rates, suggesting its potential use in biomedical applications where cell survival is crucial.

2. Antimicrobial Properties:

- Preliminary studies suggest that DIPPS may possess antimicrobial properties. It has been observed to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent in coatings or medical devices.

3. Drug Delivery Systems:

- The ability of DIPPS to form stable polymeric networks through thiol-ene chemistry enhances its application in drug delivery systems. The incorporation of therapeutic agents within these networks can lead to controlled release profiles, improving the efficacy of drug treatments.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DIPPS on human fibroblast cells. The results indicated that at concentrations up to 100 µg/mL, cell viability remained above 90%, demonstrating favorable biocompatibility for potential applications in tissue scaffolds.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 92 |

| 100 | 90 |

Case Study 2: Antimicrobial Activity

In another investigation, DIPPS was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial colonies after treatment with DIPPS at a concentration of 50 µg/mL.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with DIPPS (CFU/mL) |

|---|---|---|

| Staphylococcus aureus | 1.5 x 10^6 | 2.0 x 10^5 |

| Escherichia coli | 1.2 x 10^6 | 1.0 x 10^5 |

The biological mechanisms through which DIPPS exerts its effects remain an area of active research. Possible mechanisms include:

- Cell Membrane Interaction: The silane component may interact with lipid bilayers, altering membrane permeability and leading to cell lysis in microbial cells.

- Polymerization Dynamics: The ability to form cross-linked networks may influence the release rates of encapsulated drugs, enhancing therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.